molecular formula C17H20O B14598888 1-(1-Methyl-1,2,3,4,9,10-hexahydrophenanthren-1-YL)ethan-1-one CAS No. 60078-88-8

1-(1-Methyl-1,2,3,4,9,10-hexahydrophenanthren-1-YL)ethan-1-one

Cat. No.: B14598888
CAS No.: 60078-88-8
M. Wt: 240.34 g/mol
InChI Key: HRTDRRUAKCGSBK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1,2,3,4,9,10-hexahydrophenanthren-1-YL)ethan-1-one is an organic compound with a complex structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1,2,3,4,9,10-hexahydrophenanthren-1-YL)ethan-1-one typically involves multiple steps. One common method starts with the hydrogenation of phenanthrene to produce hexahydrophenanthrene. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such

Properties

CAS No.

60078-88-8

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

1-(1-methyl-3,4,9,10-tetrahydro-2H-phenanthren-1-yl)ethanone

InChI

InChI=1S/C17H20O/c1-12(18)17(2)11-5-8-15-14-7-4-3-6-13(14)9-10-16(15)17/h3-4,6-7H,5,8-11H2,1-2H3

InChI Key

HRTDRRUAKCGSBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC2=C1CCC3=CC=CC=C32)C

Origin of Product

United States

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